molecular formula C11H19IN2O B2694239 1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856043-92-9

1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2694239
CAS RN: 1856043-92-9
M. Wt: 322.19
InChI Key: USPSBJFQNWFLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. The compound has unique properties that make it suitable for various applications, including biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is not entirely understood. However, studies have shown that the compound selectively binds to GABA receptors, leading to the modulation of GABAergic neurotransmission. This modulation can result in various physiological and pathological effects.
Biochemical and Physiological Effects:
1-Sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has several biochemical and physiological effects. The compound has been shown to modulate GABAergic neurotransmission, leading to changes in neuronal excitability and synaptic transmission. Additionally, the compound has been shown to have anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its selectivity for GABA receptors. This selectivity makes it a useful tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, the compound has several limitations, including its complex synthesis process and potential toxicity.

Future Directions

There are several future directions for the use of 1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole in scientific research. One potential direction is the development of new compounds that are more selective for specific GABA receptor subtypes. Additionally, the compound could be used in the development of new drugs for the treatment of neurological and psychiatric disorders. Finally, further research is needed to better understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-iodo-3-(isopropoxymethyl)-1H-pyrazole with sec-butyl lithium. The reaction results in the formation of 1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole.

Scientific Research Applications

1-Sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has several potential applications in scientific research. One of the primary uses of this compound is in the study of GABA receptors. The compound has been shown to selectively bind to GABA receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions.

properties

IUPAC Name

1-butan-2-yl-4-iodo-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-5-9(4)14-6-10(12)11(13-14)7-15-8(2)3/h6,8-9H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPSBJFQNWFLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole

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